molecular formula C21H20N4O3S3 B10875921 (2E)-3-(4-methylphenyl)-N-{methyl[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide

(2E)-3-(4-methylphenyl)-N-{methyl[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide

Cat. No.: B10875921
M. Wt: 472.6 g/mol
InChI Key: UELGIMCLRSNGIF-KPKJPENVSA-N
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Description

4-[METHYL({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a benzenesulfonamide group, and a methylphenylacryloyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[METHYL({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzenesulfonamide group: This step involves sulfonation reactions using reagents like chlorosulfonic acid.

    Attachment of the methylphenylacryloyl moiety: This can be done through acylation reactions using suitable acylating agents.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[METHYL({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-[METHYL({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-[METHYL({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-[METHYL({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-[METHYL({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O3S3

Molecular Weight

472.6 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-N-[methyl-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C21H20N4O3S3/c1-15-3-5-16(6-4-15)7-12-19(26)23-21(29)25(2)17-8-10-18(11-9-17)31(27,28)24-20-22-13-14-30-20/h3-14H,1-2H3,(H,22,24)(H,23,26,29)/b12-7+

InChI Key

UELGIMCLRSNGIF-KPKJPENVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N(C)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC(=S)N(C)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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